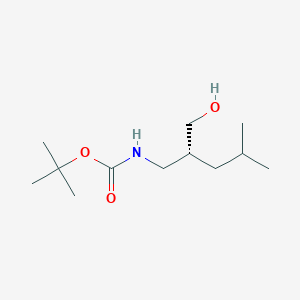
Boc-(R)-2-(aminomethyl)-4-methylpentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-®-2-(aminomethyl)-4-methylpentan-1-ol is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino alcohol. This compound is significant in organic synthesis, particularly in the protection of amine groups during multi-step synthetic processes. The Boc group is widely used due to its stability under various reaction conditions and its ease of removal.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-2-(aminomethyl)-4-methylpentan-1-ol typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of Boc-®-2-(aminomethyl)-4-methylpentan-1-ol follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Boc-®-2-(aminomethyl)-4-methylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Deprotection: Trifluoroacetic acid in dichloromethane at room temperature.
Major Products Formed
Oxidation: Boc-®-2-(aminomethyl)-4-methylpentanal.
Reduction: Boc-®-2-(aminomethyl)-4-methylpentan-1-ol.
Deprotection: ®-2-(aminomethyl)-4-methylpentan-1-ol.
Scientific Research Applications
Boc-®-2-(aminomethyl)-4-methylpentan-1-ol is used in various scientific research applications, including:
Biology: In the study of enzyme mechanisms and protein-ligand interactions, where the compound serves as a substrate or inhibitor.
Medicine: In the development of pharmaceuticals, where it is used to synthesize drug candidates with specific biological activities.
Industry: In the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Boc-®-2-(aminomethyl)-4-methylpentan-1-ol primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine under various reaction conditions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations, enabling the synthesis of more complex molecules .
Comparison with Similar Compounds
Similar Compounds
Boc-®-2-(aminomethyl)-4-methylpentanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Boc-®-2-(aminomethyl)-4-methylpentan-1-amine: Similar structure but with an additional amine group.
Uniqueness
Boc-®-2-(aminomethyl)-4-methylpentan-1-ol is unique due to its specific combination of a Boc-protected amine and a hydroxyl group. This dual functionality makes it a versatile intermediate in organic synthesis, allowing for selective transformations at either the amine or hydroxyl group .
Biological Activity
Boc-(R)-2-(aminomethyl)-4-methylpentan-1-ol, a compound with the CAS number 1265897-22-0, has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article synthesizes various research findings related to its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C12H25NO3
- Molecular Weight : 231.33 g/mol
- Synonyms : Carbamic acid, N-[(2R)-2-(hydroxymethyl)-4-methylpentyl]-, 1,1-dimethylethyl ester
Synthesis and Derivatives
This compound can be synthesized through various methods involving radical additions and reactions with primary amines. A notable study demonstrated the synthesis of 2,4-disubstituted pyrroles using Boc-protected azetidine derivatives, indicating the compound's versatility in generating biologically relevant scaffolds .
1. Enzyme Inhibition Studies
Research has indicated that compounds with similar structural motifs exhibit significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, derivatives of carbamate compounds have shown IC50 values ranging from 1.60 to 311.0 µM against these enzymes, suggesting that this compound may possess similar inhibitory activities .
2. Anticancer Activity
The biological activity of this compound is further supported by studies on structurally related compounds that demonstrate cytotoxic effects on various cancer cell lines. For example, gold(I) complexes have been shown to induce apoptosis in cancer cells through mechanisms that may be relevant to Boc derivatives .
3. Pharmacological Applications
The potential applications of this compound extend to its use in drug formulations targeting conditions such as neurodegenerative diseases due to its enzyme inhibition properties. The ability of carbamate derivatives to interact with cholinergic pathways positions this compound as a candidate for further pharmacological exploration .
Table 1: Summary of Biological Activities
Properties
Molecular Formula |
C12H25NO3 |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-2-(hydroxymethyl)-4-methylpentyl]carbamate |
InChI |
InChI=1S/C12H25NO3/c1-9(2)6-10(8-14)7-13-11(15)16-12(3,4)5/h9-10,14H,6-8H2,1-5H3,(H,13,15)/t10-/m1/s1 |
InChI Key |
WCYJANVXBIHYCS-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)C[C@H](CNC(=O)OC(C)(C)C)CO |
Canonical SMILES |
CC(C)CC(CNC(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















